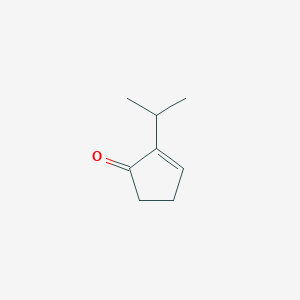
2-Isopropyl-cyclopent-2-enone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-cyclopent-2-enone is an organic compound with the molecular formula C8H12O and a molecular weight of 124.2 g/mol . It is a specialty product often used in proteomics research . This compound is characterized by its cyclopentenone structure, which is a five-membered ring containing a double bond and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-cyclopent-2-enone can be achieved through various methods. One common approach involves the use of α-phosphoryl sulfides in conjunction with the Horner reaction . Another method involves the oxygenation reaction of α-phosphonate carbanion . These methods are often used to synthesize cyclopentenones as precursors for other bioactive compounds.
Industrial Production Methods: Industrial production of this compound typically involves the use of phosphonate reagents and building blocks . The process may include steps such as the Horner reaction and oxygenation reactions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-cyclopent-2-enone undergoes various chemical reactions, including:
Nucleophilic Conjugate Addition: This reaction involves the addition of a nucleophile to the β-position of the enone.
Baylis-Hillman Reaction: This reaction involves the coupling of an activated alkene derivative with an aldehyde, catalyzed by a tertiary amine.
Michael Reaction: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Diels-Alder Reaction: This reaction involves the reaction of the enone with a diene to form a cyclohexene derivative.
Common Reagents and Conditions:
Nucleophilic Conjugate Addition: Common reagents include nucleophiles such as amines and thiols.
Baylis-Hillman Reaction: Common reagents include tertiary amines like DABCO and phosphines.
Michael Reaction: Common reagents include nucleophiles such as enolates and organometallic compounds.
Diels-Alder Reaction: Common reagents include dienes such as butadiene and cyclopentadiene.
Major Products:
Nucleophilic Conjugate Addition: The major products are β-substituted cyclopentenones.
Baylis-Hillman Reaction: The major products are allylic alcohols.
Michael Reaction: The major products are β-substituted carbonyl compounds.
Diels-Alder Reaction: The major products are cyclohexene derivatives.
Scientific Research Applications
2-Isopropyl-cyclopent-2-enone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various bioactive compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Isopropyl-cyclopent-2-enone involves its reactivity as an enone. The compound undergoes nucleophilic addition reactions, where nucleophiles attack the β-position of the enone . This reaction is often catalyzed by tertiary amines or phosphines, which form a stabilized nucleophilic anion that adds to the enone . The molecular targets and pathways involved in these reactions include the formation of stabilized intermediates and the subsequent elimination of the catalyst .
Comparison with Similar Compounds
2-Isopropyl-cyclopent-2-enone can be compared with other similar compounds, such as:
Cyclopentenone: A similar compound with a five-membered ring containing a double bond and a ketone group.
Cyclopentanone: A similar compound with a five-membered ring containing a ketone group.
Cyclohexenone: A similar compound with a six-membered ring containing a double bond and a ketone group.
Uniqueness: this compound is unique due to its isopropyl substituent, which imparts distinct chemical and physical properties compared to other cyclopentenones . This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
5682-66-6 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O/c1-6(2)7-4-3-5-8(7)9/h4,6H,3,5H2,1-2H3 |
InChI Key |
JNCLDKOIXGVRQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)
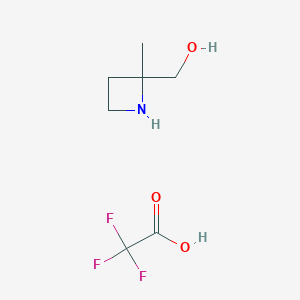
![Tert-butyl 5-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12277755.png)
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12277785.png)
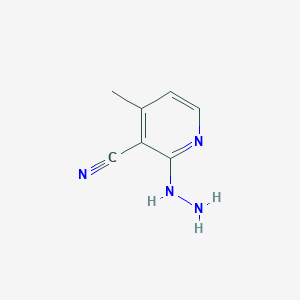
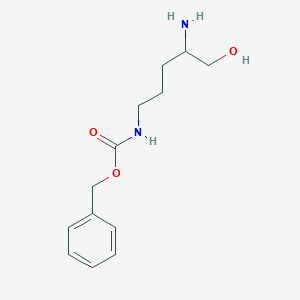
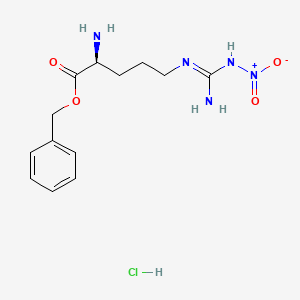
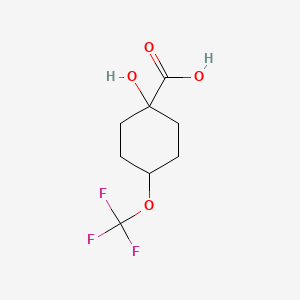
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12277826.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12277839.png)
![4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-2-phenyl-2H-1,2,3-triazole](/img/structure/B12277842.png)
